molecular formula C10H10BrN3O2 B2386526 Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1505180-14-2

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2386526
CAS No.: 1505180-14-2
M. Wt: 284.113
InChI Key: CDBOQPMASCDUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 8 and an amino group at position 3, with an ethyl ester moiety at position 2. This compound belongs to a class of heterocyclic scaffolds widely explored in medicinal chemistry due to their bioactivity, including roles as kinase inhibitors, antiviral agents, and anticonvulsants . The bromine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group offers a site for further functionalization, such as amidation or condensation .

Synthetically, it is typically prepared via cyclization of 2-amino-3-bromopyridine derivatives with ethyl 3-bromopyruvate under refluxing ethanol, followed by hydrolysis or coupling reactions . Its structural features are confirmed by NMR, LC-MS, and crystallographic data, with typical melting points ranging from 200–215°C depending on substituents .

Properties

IUPAC Name

ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-2-16-10(15)7-8(12)14-5-3-4-6(11)9(14)13-7/h3-5H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOQPMASCDUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505180-14-2
Record name ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Primary Synthesis Method

Reaction Overview

The most well-documented preparation of ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate involves a one-pot condensation reaction between 5-bromo-2,3-diaminopyridine and ethyl bromopyruvate in the presence of sodium bicarbonate (NaHCO₃) as a base, using ethanol as the solvent. The reaction proceeds under reflux for 6–8 hours, yielding the target compound in 65% isolated yield after purification.

Table 1: Reagents and Conditions for Primary Synthesis
Component Role Quantity (mmol)
5-Bromo-2,3-diaminopyridine Starting material 10.0
Ethyl bromopyruvate Electrophilic partner 12.0
Sodium bicarbonate Base 15.0
Ethanol Solvent 50 mL
Reaction temperature Reflux 78–80°C
Reaction time 6–8 hours

Mechanistic Insights

The reaction mechanism involves two key steps:

  • Nucleophilic Attack : The amino group at position 3 of 5-bromo-2,3-diaminopyridine attacks the carbonyl carbon of ethyl bromopyruvate, forming a hemiaminal intermediate.
  • Cyclization and Dehydration : Intramolecular cyclization occurs between the adjacent amino group and the α-carbon of the ketoester, followed by dehydration to form the imidazo[1,2-a]pyridine core.

The bromine at position 8 originates from the starting 5-bromo-2,3-diaminopyridine, with the pyridine ring numbering shifting during cyclization. Sodium bicarbonate neutralizes HBr generated during the reaction, preventing side reactions.

Optimization of Reaction Conditions

Solvent Selection

Ethanol is preferred due to its ability to dissolve both polar (diaminopyridine) and nonpolar (ethyl bromopyruvate) reactants. Alternatives like methanol or acetonitrile reduce yields by 20–30%, likely due to poor solubility of intermediates.

Base and Stoichiometry

Sodium bicarbonate outperforms stronger bases (e.g., NaOH) by minimizing hydrolysis of the ethyl ester. A 1.5:1 molar ratio of NaHCO₃ to diaminopyridine ensures complete neutralization of HBr without oversaturating the solution.

Table 2: Impact of Base on Yield
Base Yield (%) Purity (%)
Sodium bicarbonate 65 98
Sodium hydroxide 42 85
Triethylamine 55 90

Temperature and Time

Yields plateau after 7 hours of reflux (65%), with prolonged heating (>10 hours) leading to decomposition (yield drop to 50%). Lower temperatures (60°C) result in incomplete cyclization (yield: 30%).

Alternative Synthetic Routes

Bromination of a Preformed Imidazo[1,2-a]Pyridine

Direct bromination of ethyl 3-aminoimidazo[1,2-a]pyridine-2-carboxylate using N-bromosuccinimide (NBS) has been explored but faces challenges:

  • Regioselectivity Issues : Bromination occurs preferentially at position 6 (60%) rather than position 8 (<10%).
  • Side Reactions : The amino group at position 3 undergoes partial oxidation, reducing overall yield.

Suzuki Coupling for Late-Stage Functionalization

A palladium-catalyzed coupling between 8-bromoimidazo[1,2-a]pyridine and an ethyl ester-bearing boronic acid is theoretically feasible but remains unreported for this compound. Challenges include:

  • Catalyst Poisoning : The amino group may coordinate to palladium, deactivating the catalyst.
  • Steric Hindrance : Bulky substituents at positions 2 and 3 impede cross-coupling reactivity.

Scale-Up Considerations

Purification Challenges

Crude product contains residual diaminopyridine (5–8%) and polymeric byproducts. Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity but is cost-prohibitive for industrial scales. Recrystallization from hot ethanol is a viable alternative, though it reduces yield by 10%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of specific starting materials under controlled conditions. For instance, the compound can be synthesized from ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine using sodium bicarbonate in ethanol at reflux conditions, yielding the desired product efficiently . This method highlights the compound's structural complexity and the importance of imidazo[1,2-a]pyridine derivatives in organic synthesis.

Pharmacological Activities

This compound exhibits a range of pharmacological activities that make it a candidate for drug development:

  • Antimicrobial Activity : Compounds containing the imidazo[1,2-a]pyridine structure have shown antibacterial properties. Research indicates that derivatives can inhibit various bacterial strains, making them potential agents for treating infections .
  • Antiviral Agents : The compound's structure is conducive to modifications that enhance antiviral activity. Studies have reported that similar imidazo[1,2-a]pyridine compounds exhibit activity against viruses, including coronaviruses .
  • Anticancer Properties : Some derivatives of imidazo[1,2-a]pyridine have demonstrated cytotoxic effects against cancer cell lines. This suggests potential applications in oncology as novel chemotherapeutic agents .
  • Neurological Applications : Certain imidazo[1,2-a]pyridine derivatives are being explored for their anxiolytic and hypnotic effects. For example, related compounds like zolpidem are used clinically for their sedative properties .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its analogs:

Study Focus Findings
Anderson et al. (2003)Cyclin-dependent kinase inhibitorsIdentified imidazo[1,2-a]pyridine derivatives as potent inhibitors with promising selectivity .
Trapani et al. (2003)Anticonvulsant agentsDemonstrated anticonvulsant activity in preclinical models .
Gueiffier et al. (1998)Antiviral agentsReported antiviral efficacy against various viral strains .
Mavel et al. (2002)Drug formulationDiscussed formulations containing imidazo[1,2-a]pyridines available on the market .

Mechanism of Action

The mechanism of action of ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromo groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Amino Groups: Bromine at position 8 (target compound) facilitates cross-coupling, whereas amino groups (e.g., in ) enhance nucleophilic reactivity for amide bond formation.
  • Electronic Effects : Fluorine () increases electronegativity and metabolic stability, while methyl groups () boost lipophilicity.
  • Positional Isomerism: Moving the bromine from position 8 to 6 () or amino from 3 to 8 () significantly alters reactivity and biological targeting.

Physicochemical Properties

Property Target Compound Ethyl 8-Bromo-6-Methyl Ethyl 6-Bromo-8-Fluoro
Melting Point (°C) ~215 (predicted) Not reported Not reported
Solubility Moderate in DMSO/EtOAc High in organic solvents Moderate
Reactivity Suzuki coupling; amidation Cross-coupling; alkylation Cross-coupling; fluorophilic

Biological Activity

Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's structural characteristics, biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.

Structural Characteristics

This compound features an imidazo[1,2-a]pyridine ring system with specific substituents that influence its biological activity. The molecular formula is C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}, and it includes:

  • Amino group at the 3-position
  • Bromo substituent at the 8-position
  • Ethyl ester functional group at the 2-position

These structural features are crucial for the compound's interaction with biological targets and its overall pharmacological profile.

Biological Activities

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It shows promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cells
Enzyme InhibitionInhibits CDKs and related enzymes

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies. A common approach involves the reaction of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine under controlled conditions to yield the desired product. This method has been optimized for yield and purity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A research article reported that derivatives of imidazo[1,2-a]pyridine exhibited significant cytotoxicity against various cancer cell lines. This compound was included in this study and showed promising results against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics .
  • Enzyme Inhibition Analysis : Another study focused on the inhibition of CDKs by imidazo[1,2-a]pyridine derivatives. This compound was found to effectively inhibit CDK activity, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic: What synthetic methodologies are effective for preparing Ethyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step pathways, leveraging cyclization and halogenation reactions. A common approach includes:

  • Step 1: Reacting 3-amino-8-bromo-2-aminopyridine with ethyl bromopyruvate in ethanol under reflux conditions, using NaHCO₃ as a base to facilitate cyclization (65% yield reported for analogous compounds) .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
    Key challenges include controlling regioselectivity during bromination and ensuring the stability of the amino group under reflux. Alternative routes may employ microwave-assisted synthesis to reduce reaction times .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., bromine’s deshielding at C8, amino group splitting patterns at C3) .
  • X-ray Crystallography:
    • Use SHELXL for refinement, particularly for resolving disorder in the imidazo[1,2-a]pyridine ring. Hydrogen bonding between the amino group and carboxylate oxygen can be analyzed via Olex2 or Mercury .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₁₀H₁₀BrN₃O₂: 299.9974) with <2 ppm error .

Advanced: How do halogen and amino substituents influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Reactivity:
    • The 8-bromo group facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), while the 3-amino group acts as a directing group for electrophilic substitutions.
    • Comparative data (Table 1):
Substituent PositionReactivity with Pd(PPh₃)₄Yield in Cross-Coupling (%)
8-BromoHigh78–85
6-Bromo (analog)Moderate60–70
  • Source: Analogous brominated imidazopyridines
  • Biological Activity:
    • The amino group enhances hydrogen bonding with enzyme targets (e.g., kinase inhibition), while bromine improves lipophilicity. Compare IC₅₀ values against cancer cell lines with analogs lacking the amino group .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

Methodological Answer:

  • Disorder Handling:
    • Use SHELXL’s PART instruction to model split positions. For example, if the ethyl group exhibits rotational disorder, refine occupancy factors iteratively .
  • Twinning:
    • Apply TWIN/BASF commands in SHELXL for twinned data. High-resolution (<1.0 Å) data improves success rates.
  • Validation:
    • Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rint discrepancies. Example workflow:
    shelxl → olex2.refine → checkcif  
  • Reference: SHELX refinement protocols for imidazopyridines

Basic: What are the primary pharmacological applications of this compound in preclinical research?

Methodological Answer:

  • Kinase Inhibition: Acts as a cyclin-dependent kinase (CDK) inhibitor via competitive binding to the ATP pocket. Validate using kinase assays (e.g., ADP-Glo™) .
  • Antimicrobial Activity: Test against Gram-positive bacteria (MIC: 2–8 µg/mL) using broth microdilution. The amino group enhances membrane penetration .
  • Structural Analogs in Clinical Use: Compare with Zolpidem (GABA modulation) and Alpidem (anxiolytic) to infer mechanistic pathways .

Advanced: What strategies optimize regioselective halogenation at the 8-position during synthesis?

Methodological Answer:

  • Direct Bromination:

    • Use N-bromosuccinimide (NBS) in DMF at 0°C to minimize di-substitution. Monitor via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) .
  • Directed Metalation:

    • Employ LDA (lithium diisopropylamide) at −78°C to deprotonate the 8-position, followed by quenching with Br₂. Confirmed via in situ IR for intermediate lithiation .
  • Yield Comparison (Table 2):

    MethodRegioselectivity (%)Yield (%)
    NBS in DMF9265
    Directed Metalation9855
    • Source: Bromination studies on imidazopyridines

Advanced: How does the amino group at position 3 affect the compound’s electronic properties?

Methodological Answer:

  • Computational Analysis:
    • Perform DFT calculations (B3LYP/6-31G*) to map HOMO/LUMO orbitals. The amino group lowers LUMO energy (−1.8 eV vs. −1.3 eV for chloro analogs), enhancing electrophilicity .
  • Experimental Validation:
    • Cyclic voltammetry shows a redox peak at −0.7 V (vs. Ag/AgCl), correlating with increased electron-donating capacity. Compare with 3-chloro analogs (peak at −0.5 V) .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Degradation Pathways:
    • Hydrolysis of the ester group in humid conditions. Monitor via HPLC (C18 column, 70:30 H₂O/MeCN) for carboxylate byproduct formation .
  • Storage Recommendations:
    • Store under argon at −20°C in amber vials. Purity remains >95% for 12 months (TGA decomposition onset at 210°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.